Methyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate typically involves multi-step reactions. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as silica-supported tungstosilisic acid under conventional heating or ultrasonic irradiation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
Methyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to reduce inflammation .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Methyl 2-{[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C18H17N3O3S2 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
methyl 2-[(4-ethyl-2-methyl-1,3-thiazole-5-carbonyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H17N3O3S2/c1-4-12-15(25-10(2)19-12)16(22)21-18-20-13(17(23)24-3)14(26-18)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3,(H,20,21,22) |
InChI Key |
AZJKQGGTBWJYFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=N1)C)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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